molecular formula C14H11F3O3 B12539808 Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate CAS No. 672930-51-7

Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B12539808
CAS No.: 672930-51-7
M. Wt: 284.23 g/mol
InChI Key: WCYGZXKPRGOTJY-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is a fluorinated furan derivative characterized by a phenyl substituent at the 5-position of the furan ring and a trifluoromethyl (-CF₃) group at the 2-position. The ethyl ester moiety at the 3-position enhances its lipophilicity, making it a candidate for applications in medicinal chemistry and materials science. The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, while the phenyl group increases molecular bulk and aromatic interactions .

Properties

CAS No.

672930-51-7

Molecular Formula

C14H11F3O3

Molecular Weight

284.23 g/mol

IUPAC Name

ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C14H11F3O3/c1-2-19-13(18)10-8-11(9-6-4-3-5-7-9)20-12(10)14(15,16)17/h3-8H,2H2,1H3

InChI Key

WCYGZXKPRGOTJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate typically involves the reaction of 5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: The phenyl ring and the furan ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is primarily influenced by its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Key Properties/Applications Reference
Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate (Target) C₁₄H₁₁F₃O₃* 308.24* Phenyl (C₆H₅) at C5; -CF₃ at C2 N/A High lipophilicity; potential prodrug Inferred
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate C₉H₉F₃O₃ 222.16 Methyl (-CH₃) at C5; -CF₃ at C2 68 Stench; sensitive storage (2–8°C)
Ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylate C₁₅H₁₃F₃O₃ 298.26 -CF₃-phenyl at C5; methyl (-CH₃) at C2 329.9 (predicted) High boiling point; aromatic interactions
5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid C₁₂H₇F₃O₃ 256.18 Phenyl (C₆H₅) at C5; -CF₃ at C2; carboxylic acid N/A Higher polarity; direct biological activity
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate C₉H₇F₃N₂O₃ 260.16 Amino (-NH₂) and cyano (-CN) at C4/C5; -CF₃ at C2 N/A Enhanced reactivity; synthetic intermediate

* Inferred based on structural similarity to (C₁₄H₁₀ClF₃O₃, MW 318.68) with Cl replaced by H.

Key Observations:

  • Trifluoromethyl (-CF₃) at C2 enhances electron-withdrawing effects, stabilizing the furan ring and influencing reactivity in cross-coupling reactions .
  • Ester vs. Carboxylic Acid :
    • The ethyl ester in the target compound improves lipophilicity, making it more suitable as a prodrug, whereas the carboxylic acid analog () is more polar and likely bioactive .
  • Synthetic Routes :
    • Similar compounds are synthesized via palladium-catalyzed hydrogenation (e.g., ) or nucleophilic substitution (e.g., ), suggesting feasible pathways for the target compound .

Biological Activity

Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C14H11F3O3
  • Molecular Weight : 284.23 g/mol
  • CAS Number : 672930-51-7
  • IUPAC Name : this compound

The biological activity of this compound is primarily influenced by its trifluoromethyl group, which enhances lipophilicity and metabolic stability. This compound can interact with various molecular targets through mechanisms such as:

  • Hydrogen Bonding : Facilitates interaction with enzymes and receptors.
  • Hydrophobic Interactions : Increases binding affinity to lipid membranes.
  • Van der Waals Forces : Contributes to the overall stability of the compound in biological systems.

Biological Activities

  • Antimicrobial Properties
    • This compound has been investigated for its antimicrobial effects, showing significant activity against various bacterial strains. Its ability to inhibit growth is attributed to its structural features that enhance interaction with microbial targets.
  • Antitubercular Activity
    • Research indicates that this compound exhibits significant antitubercular activity by inhibiting MbtI (mycobactin biosynthesis enzyme), essential for the survival of Mycobacterium tuberculosis. This inhibition suggests a potential pathway for developing new treatments against resistant strains of tuberculosis .
  • Anti-inflammatory Effects
    • Preliminary studies have suggested that this compound may possess anti-inflammatory properties, although detailed mechanistic studies are still required to confirm these effects .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and activities of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylateContains cyano groupDifferent reactivity due to cyano substitutionModerate antimicrobial activity
5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acidLacks ethoxy groupStronger antitubercular activity notedHigh antitubercular activity
Ethyl 5-(furan-2-carboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)Contains an oxo groupDifferent biological profile due to oxo functionalityVariable activity depending on context

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitubercular Studies
    • A study demonstrated that this compound effectively inhibited MbtI in vitro, suggesting a promising avenue for drug development against tuberculosis .
  • Antimicrobial Testing
    • In vitro tests revealed significant antibacterial properties against common pathogens, indicating its potential use in treating infections .
  • Mechanistic Insights
    • Further investigations into its mechanism of action are ongoing, focusing on how it interacts at the molecular level with target enzymes and receptors .

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